(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide
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Overview
Description
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 8th positions of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common route starts with the fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxy and carboximidamide groups contribute to the compound’s reactivity and ability to form stable complexes with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different reactivity and applications.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, affecting its binding affinity and biological activity.
6,8-Difluoroisoquinoline-1-carboximidamide:
Uniqueness
(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxy group, and carboximidamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Biological Activity
(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive isoquinoline structure with two fluorine substitutions at the 6 and 8 positions, which may enhance its biological activity through various mechanisms. The presence of a hydroxyl group and a carboximidamide moiety further contributes to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various lomefloxacin derivatives that showed potent broad-spectrum anticancer activity, with specific compounds demonstrating cell cycle arrest at the G2-M phase and comparable inhibition of topoisomerase II to doxorubicin .
Table 1: Anticancer Activity of Isoquinoline Derivatives
Compound | IC50 (µM) | Mechanism of Action | Cell Line Tested |
---|---|---|---|
This compound | TBD | Topoisomerase II inhibition | Various cancer cell lines |
Lomefloxacin Derivative 3e | 0.98 | Cell cycle arrest at G2-M phase | SK-MEL-5 (melanoma) |
Doxorubicin | 0.95 | Topoisomerase II inhibition | A549 (lung cancer) |
The exact IC50 value for this compound is yet to be determined but is anticipated to be in a similar range based on structural activity relationships observed in related compounds.
Antimicrobial Activity
The antimicrobial potential of isoquinoline derivatives has also been explored. Compounds containing the 8-hydroxyquinoline nucleus have shown varying degrees of antimicrobial activity against pathogenic strains. The lipophilicity and electronic properties of these compounds significantly influence their effectiveness against bacterial infections .
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | E. coli |
8-Hydroxyquinoline Derivative | 16-128 | H5N1 Avian Influenza Virus |
Lomefloxacin Derivative | 4 | Staphylococcus aureus |
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other isoquinoline derivatives, it may inhibit topoisomerase enzymes critical for DNA replication and transcription.
- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest, which is crucial for its anticancer effects.
- Antimicrobial Action : The structural features allow for interaction with microbial targets, disrupting essential cellular processes.
Case Studies
A notable case study involved the evaluation of various halogenated derivatives of isoquinolines against glioblastoma multiforme cells. The study revealed that these derivatives exhibited significant cytotoxicity by inhibiting glycolysis, thereby reducing the energy supply necessary for tumor growth .
Properties
Molecular Formula |
C10H7F2N3O |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7F2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15) |
InChI Key |
FYXKCDWOAPAYPV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)C(=NO)N |
Origin of Product |
United States |
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